molecular formula C8H10N2O2 B1373341 4-Amino-3-methoxybenzamide CAS No. 211374-82-2

4-Amino-3-methoxybenzamide

Cat. No. B1373341
CAS RN: 211374-82-2
M. Wt: 166.18 g/mol
InChI Key: IMIFTBDWIPJACS-UHFFFAOYSA-N
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Description

4-Amino-3-methoxybenzamide is a chemical compound with the molecular formula C8H10N2O2 . It is used as a key building block for the efficient synthesis of carbazole alkaloids mukonine and mukonidine via oxidative annulation .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-methoxybenzamide has been studied using density functional theory . The possibility of formation of intramolecular hydrogen bonding was identified from structural parameter analysis and confirmed with the natural bond orbital (NBO), molecular electrostatic potential (MEP), and natural charge analysis .


Physical And Chemical Properties Analysis

4-Amino-3-methoxybenzamide is a solid compound with a molecular weight of 166.18 g/mol . It has a boiling point of 134-136°C . The compound should be stored at 2-8°C .

Scientific Research Applications

Polarizability and Refraction Studies

4-Amino-3-methoxybenzamide derivatives exhibit significant polarizability and refraction characteristics. For instance, a study focused on the molar refraction and polarizability of a similar compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, demonstrating its antiemetic and parasympathomimetic activity. The research highlighted the importance of density and refractive index measurements in understanding the drug's interactions at various concentrations, indicating the compound's capacity for stronger polarizability effects with increased concentration (Sawale et al., 2016).

Antioxidant Activity and Electrochemical Oxidation

Amino-substituted benzamides, including derivatives of 4-Amino-3-methoxybenzamide, have been recognized for their powerful antioxidant properties, capable of scavenging free radicals. A study exploring the electrochemical oxidation of these compounds revealed their potential in understanding the mechanisms behind the antioxidant activity. The research emphasized the role of the primary amino group in undergoing complex, pH-dependent oxidation processes, providing insight into the antioxidant capabilities of these compounds (Jovanović et al., 2020).

Pharmaceutical Applications in Antibacterial Agents

The role of 4-Amino-3-methoxybenzamide derivatives in the pharmaceutical industry is notable, especially in the development of antibacterial agents. For example, 3-Methoxybenzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. Modifications in the structure of these compounds, such as the introduction of alkyl derivatives, have led to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties (Haydon et al., 2010).

Molecular Interaction and Structure Studies

The molecular structure and interaction studies of 4-Amino-3-methoxybenzamide derivatives are crucial in understanding their pharmaceutical potential. A study focusing on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide revealed the influence of intermolecular interactions on molecular geometry. The research emphasized the importance of crystal packing and dimerization on the rotational conformation of aromatic rings, providing valuable insights into the drug design process (Karabulut et al., 2014).

Synthesis and Characterization in Organic Chemistry

In organic chemistry, the synthesis and characterization of compounds are fundamental. A study described the Rh(III)-catalyzed synthesis of 3-amino-4-arylisoquinolinones from N-methoxybenzamides, demonstrating a rapid method to create complex molecular architectures from readily available starting materials. The research highlighted the importance of such syntheses in the development of pharmaceutical compounds (Li et al., 2019).

Safety and Hazards

The safety data sheet for 4-Amino-3-methoxybenzamide indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-amino-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIFTBDWIPJACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707719
Record name 4-Amino-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-methoxybenzamide

CAS RN

211374-82-2
Record name 4-Amino-3-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211374-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-methoxybenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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